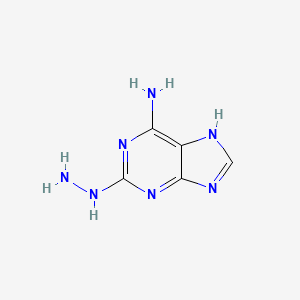

2-hydrazinyl-7H-purin-6-amine

Description

2-Hydrazinyl-7H-purin-6-amine is a purine derivative characterized by a hydrazinyl (-NH-NH2) substituent at the 2-position and an amine (-NH2) group at the 6-position of the purine scaffold. Synthetically, it is often prepared via nucleophilic substitution reactions between 6-chloropurine derivatives and hydrazine monohydrate under reflux conditions . For example, (4-chloro-phenyl)-(2-hydrazino-9-methyl-9H-purin-6-yl)-amine was synthesized in 90% yield by reacting 2-chloro-9-methyl-9H-purin-6-amine with excess hydrazine monohydrate in tetrahydrofuran .

Properties

IUPAC Name |

2-hydrazinyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c6-3-2-4(9-1-8-2)11-5(10-3)12-7/h1H,7H2,(H4,6,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPWCSOFKZETFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408626 | |

| Record name | 2-hydrazinyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-92-2 | |

| Record name | 2-Hydrazinyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5404-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7361 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-7H-purin-6-amine can be synthesized through several methods. One common method involves the reaction of 2-amino-6-chloropurine with hydrazine hydrate in ethanol under reflux conditions. This reaction yields 2-hydrazinyl-7H-purin-6-amine as the primary product .

Industrial Production Methods: While specific industrial production methods for 2-hydrazinyl-7H-purin-6-amine are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process typically requires careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-7H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different purine derivatives, while substitution reactions can produce a wide range of functionalized purines.

Scientific Research Applications

2-Hydrazinyl-7H-purin-6-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-7H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The hydrazinyl group imparts unique chemical properties compared to other substituents. Below is a comparative analysis with key analogues:

Key Observations :

- Hydrazinyl Group : Enhances nucleophilicity, enabling further functionalization (e.g., hydrazone formation ).

- Chloro vs. Hydrazinyl : Chloro-substituted analogues (e.g., 6-chloro-2-purinamine) are more reactive in Suzuki couplings but less stable in aqueous media .

- Alkyl/Aryl Substituents : Propyl or benzyl groups increase lipophilicity but may reduce solubility and metabolic stability .

Spectral and Structural Characterization

Comparative NMR and mass spectrometry data highlight structural differences:

2-Hydrazinyl-7H-purin-6-amine :

6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine :

7-Methyladenine :

Insight : The hydrazinyl group introduces distinct NH proton signals in NMR, while chloro or methyl substituents shift electronic environments of adjacent carbons.

Biological Activity

2-Hydrazinyl-7H-purin-6-amine, also known by its CAS number 5404-92-2, is a purine derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-hydrazinyl-7H-purin-6-amine is C6H8N6, and it possesses a molecular weight of approximately 168.17 g/mol. The compound features a hydrazine functional group linked to a purine base, which is critical for its biological interactions.

The biological activity of 2-hydrazinyl-7H-purin-6-amine is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit multiple protein kinases that play crucial roles in cancer cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound demonstrates inhibitory effects on several kinases, including:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

- Cyclin-dependent kinase 2 (CDK2)

These interactions lead to the suppression of cancer cell growth and metastasis, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the hydrazine linker in hybrid compounds can significantly influence their anticancer activity. For instance, compounds with shorter linkers have shown enhanced potency against various cancer cell lines compared to those with longer linkers. This suggests that the spatial arrangement of functional groups is critical for optimal binding and efficacy against target kinases .

Case Studies and Experimental Data

-

Cytotoxicity Assays : In vitro studies using human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have demonstrated that 2-hydrazinyl-7H-purin-6-amine exhibits significant cytotoxic effects. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent antiproliferative activity .

Compound Cell Line IC50 (µM) 2-Hydrazinyl-7H-purin-6-amine HepG2 10.5 2-Hydrazinyl-7H-purin-6-amine MCF-7 8.9 2-Hydrazinyl-7H-purin-6-amine HeLa 9.3 - Molecular Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to the active sites of targeted kinases, supporting its potential as a multi-targeted therapeutic agent .

- Comparative Studies : When compared with established multi-kinase inhibitors like Sunitinib, compounds derived from 2-hydrazinyl-7H-purin-6-amine showed comparable or superior cytotoxic profiles against certain cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.